8-Hydroxyquinoline 1-oxide
Overview
Description
Synthesis Analysis
The first safe and practical synthesis of 2-amino-8-hydroxyquinoline, closely related to 8HQ1O, involves starting from the N-oxide of 8-hydroxyquinoline. This method achieves good yield and purity on a kilogram scale without necessitating chromatography, highlighting the efficiency of synthesizing 8-hydroxyquinoline derivatives through manageable and scalable processes (Storz et al., 2004).
Molecular Structure Analysis
The study of 8-hydroxyquinoline N-oxide's structure through density functional theory (DFT) has shown accurate bond lengths and angles aligning with X-ray data. This research provides a solid foundation for understanding the vibrational bands and intensities of 8-hydroxyquinoline derivatives, essential for exploring their chemical behavior and interactions (Dziembowska et al., 2003).
Chemical Reactions and Properties
8-Hydroxyquinolin-N-oxide has been identified as a superior ligand for CuI-catalyzed C–S coupling reactions, showing excellent chemoselectivity and functional-group tolerance. This property makes it an essential compound for synthesizing thioethers, demonstrating its valuable role in facilitating specific chemical reactions (Su et al., 2012).
Physical Properties Analysis
One-dimensional (1D) 8-hydroxyquinoline metal complex nanomaterials, derived from 8HQ1O, exhibit unique optoelectronic properties due to their small size and shape anisotropy. These organometallic nanostructures have been extensively studied for their promising applications in various devices, highlighting the importance of understanding the physical properties of 8HQ1O derivatives (Yin et al., 2011).
Chemical Properties Analysis
The chemical properties of 8HQ1O derivatives have been explored through corrosion inhibition studies, showing that newly synthesized 8-hydroxyquinoline compounds effectively prevent carbon steel corrosion in acidic solutions. These findings underscore the compound's broad utility, including its role in protecting materials from degradation (Faydy et al., 2018).
Scientific Research Applications
8-Hydroxyquinoline (8-HQ) and its derivatives have attracted the attention of chemists, medicinal chemists, and professionals in health sciences due to their wide range of biological activities . They exhibit antimicrobial, anticancer, and antifungal effects . A number of prescribed drugs incorporate this group, and numerous 8-HQ-based molecules can be used to develop potent lead compounds with good efficacy and low toxicity .
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Anticancer Agents : 8-HQ and its derivatives have been found to have anticancer properties. They have been used in the development of drugs against numerous diseases including cancer .
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Antimicrobial Agents : These compounds have shown antimicrobial activities, making them useful in the development of new antimicrobial drugs .
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Antifungal Agents : 8-HQ and its derivatives have been used as antifungal agents .
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Neuroprotection : They have been used as iron-chelators for neuroprotection .
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Inhibitors of 2OG-dependent enzymes : 8-HQ and its derivatives have been used as inhibitors of 2OG-dependent enzymes .
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Chelators of Metalloproteins : They have been used as chelators of metalloproteins .
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Anti-HIV Agents : 8-Hydroxyquinoline and many of its derivatives have shown potential as anti-HIV agents .
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Antileishmanial Agents : These compounds have been used as antileishmanial agents .
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Antischistosomal Agents : 8-Hydroxyquinoline and its derivatives have been used as antischistosomal agents .
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Mycobacterium Tuberculosis Inhibitors : They have been used as inhibitors of Mycobacterium tuberculosis .
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Botulinum Neurotoxin Inhibitors : 8-Hydroxyquinoline and its derivatives have been used as botulinum neurotoxin inhibitors .
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Treatment of Asthma and Chronic Obstructive Pulmonary Disease (COPD) : 8-Hydroxyquinoline-1-oxide is a starting material for the synthesis of 8-hydroxyquinolin-2 (1 H)-one, the substance applied in the preparation of drug Indacaterol and drug candidate Abediterol, used for the treatment of asthma and chronic obstructive pulmonary disease .
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Bromination : 8-Hydroxyquinoline can undergo bromination with N-bromosuccinimide (NBS) in chloroform to afford 7-bromoquinolin-8-ol .
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Lanthanide Complexes : 8-Hydroxyquinoline-N-oxide can be used to form lanthanide (III) complexes bearing 8-hydroxyquinoline-N-oxide and 1,10-phenanthroline ligands. These complexes have shown high anticancer activity and apoptosis- and autophagy-inducing properties .
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Antitumor Agents : 8-Hydroxyquinoline derivatives have been synthesized as novel antitumor agents .
Safety And Hazards
Future Directions
Compounds containing the 8-Hydroxyquinoline (8-HQ) nucleus exhibit a wide range of biological activities and have huge therapeutic value. They can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .
properties
IUPAC Name |
1-oxidoquinolin-1-ium-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-8-5-1-3-7-4-2-6-10(12)9(7)8/h1-6,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKUOCCQEBLPNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)[N+](=CC=C2)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70150142 | |
Record name | 8-Quinolinol, N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70150142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxyquinoline 1-oxide | |
CAS RN |
1127-45-3 | |
Record name | 8-Hydroxyquinoline N-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1127-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Hydroxyquinoline 1-oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21656 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Quinolinol, N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70150142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinolin-8-ol 1-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.119 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 8-HYDROXYQUINOLINE N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TMI4LD989P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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